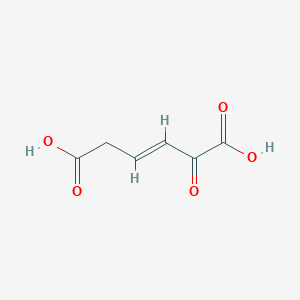
2-oxohex-3-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxohex-3-enedioic acid is an organic compound belonging to the class of unsaturated dicarboxylic acids It is characterized by the presence of a double bond between the third and fourth carbon atoms and a keto group at the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxohex-3-enedioic acid can be achieved through several methods. One common approach involves the oxidation of hex-3-enedioic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalytic processes. Enzymes such as lipases can be employed to selectively oxidize the precursor compounds, resulting in higher yields and fewer by-products. This method is advantageous due to its environmental friendliness and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-oxohex-3-enedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized products such as carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of hydroxyhexenedioic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxyhexenedioic acids.
Substitution: Aminohexenedioic acids or thiohexenedioic acids.
Scientific Research Applications
2-oxohex-3-enedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-oxohex-3-enedioic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic processes. For example, it may inhibit enzymes involved in fatty acid oxidation, leading to altered energy metabolism. Additionally, its antioxidant properties can protect cells from oxidative stress by scavenging free radicals.
Comparison with Similar Compounds
Hex-3-enedioic acid: Lacks the keto group at the second carbon atom.
2-oxohexanedioic acid: Lacks the double bond between the third and fourth carbon atoms.
2-oxohept-3-enedioic acid: Contains an additional carbon atom in the chain.
Uniqueness: 2-oxohex-3-enedioic acid is unique due to the combination of its keto group and double bond, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H6O5 |
|---|---|
Molecular Weight |
158.11 g/mol |
IUPAC Name |
(E)-2-oxohex-3-enedioic acid |
InChI |
InChI=1S/C6H6O5/c7-4(6(10)11)2-1-3-5(8)9/h1-2H,3H2,(H,8,9)(H,10,11)/b2-1+ |
InChI Key |
QTHJXLFFFTVYJC-OWOJBTEDSA-N |
SMILES |
C(C=CC(=O)C(=O)O)C(=O)O |
Isomeric SMILES |
C(/C=C/C(=O)C(=O)O)C(=O)O |
Canonical SMILES |
C(C=CC(=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















